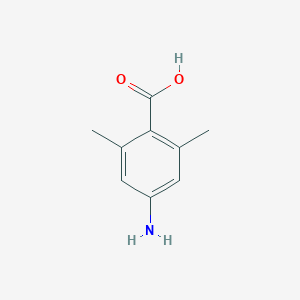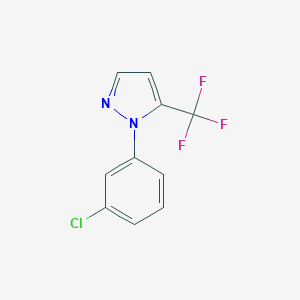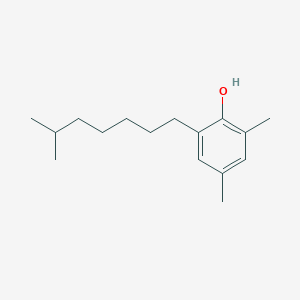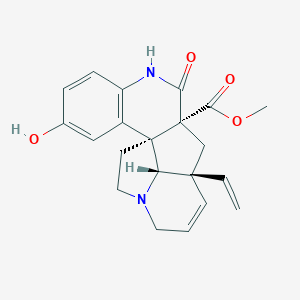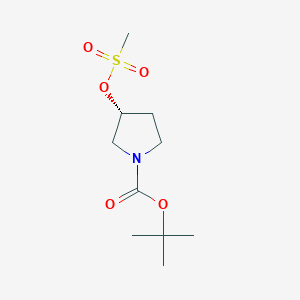
4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid is a chemical compound with a complex structure that includes an amino group, a tolyl group, and a sulphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-amino-m-tolyl with butylamine under controlled conditions to form the butylamino derivative. This intermediate is then reacted with butane-1-sulphonic acid under specific temperature and pressure conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity reagents and catalysts to ensure the efficiency and yield of the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The sulphonic acid group plays a crucial role in its binding affinity and specificity, while the amino and tolyl groups contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulfonic acid
- 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphate
- 4-[(4-Amino-m-tolyl)butylamino]butane-1-phosphate
Uniqueness
4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulphonic acid group enhances its solubility in water and its ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
16318-87-9 |
|---|---|
Formule moléculaire |
C15H26N2O3S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-(4-amino-N-butyl-3-methylanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C15H26N2O3S/c1-3-4-9-17(10-5-6-11-21(18,19)20)14-7-8-15(16)13(2)12-14/h7-8,12H,3-6,9-11,16H2,1-2H3,(H,18,19,20) |
Clé InChI |
QTAOWEXRKVVCES-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCCS(=O)(=O)O)C1=CC(=C(C=C1)N)C |
SMILES canonique |
CCCCN(CCCCS(=O)(=O)O)C1=CC(=C(C=C1)N)C |
| 16318-87-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


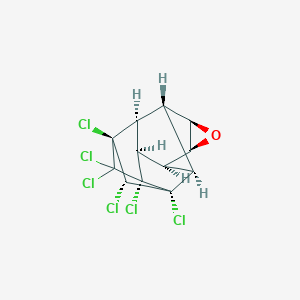
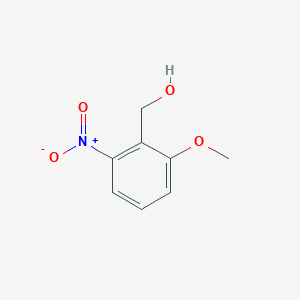
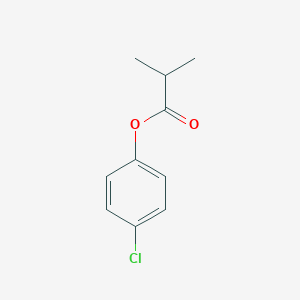
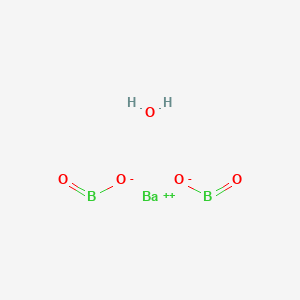
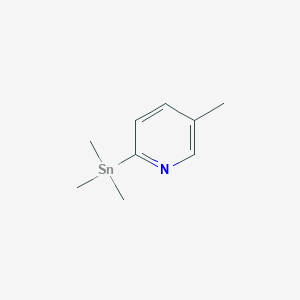
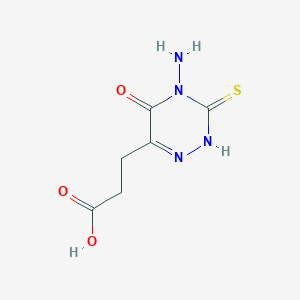
![4-[4-(Dimethylamino)phenyl]benzaldehyde](/img/structure/B171118.png)
